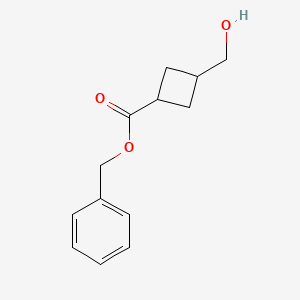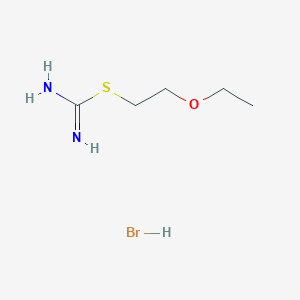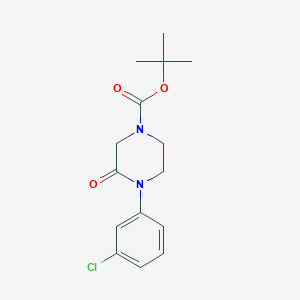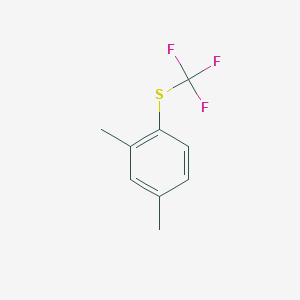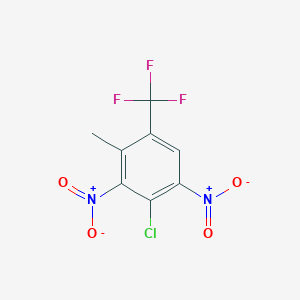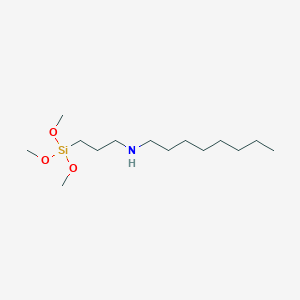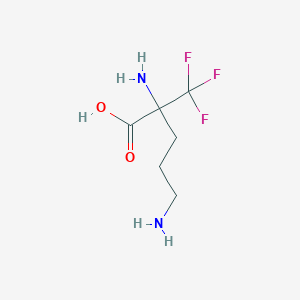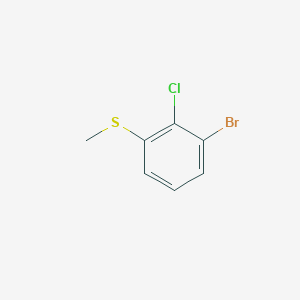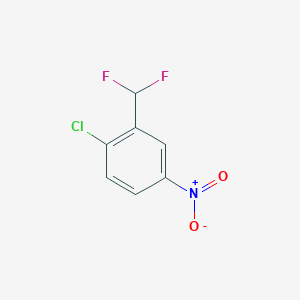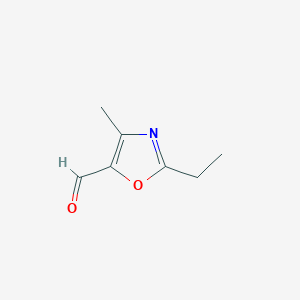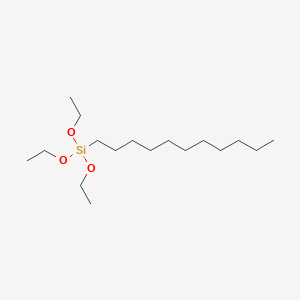
Undecyltriethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecyltrimethoxysilane (also known as UTMOS or UTMS) is an organosilicon compound with the chemical formula C11H24O3Si. It is a colorless liquid that is soluble in organic solvents and is used in a variety of industrial and scientific applications. It is a member of the family of organosilanes, which are compounds containing silicon and carbon atoms linked together in a single molecule. UTMOS is a versatile compound that can be used for a variety of purposes, including synthesis, surface modification, and catalysis.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of Undecyltriethoxysilane can be achieved through a two-step reaction process. The first step involves the reaction of undecanol with triethoxysilane to form undecyltriethoxysilane. The second step involves the purification of the product through distillation.
Starting Materials
Undecanol, Triethoxysilane
Reaction
Step 1: Undecanol and triethoxysilane are mixed together in a reaction flask., Step 2: The mixture is heated to a temperature of 80-100°C and stirred for 6-8 hours., Step 3: The reaction mixture is cooled to room temperature and the product, undecyltriethoxysilane, is obtained as a clear liquid., Step 4: The product is purified through distillation under reduced pressure to remove any impurities.
Mécanisme D'action
The mechanism of action of UTMOS is complex and not yet fully understood. It is believed that the compound acts as a surfactant, reducing the surface tension of liquids and solids. This reduces the energy required to form a surface layer and allows the surface to be more easily modified. In addition, UTMOS is believed to interact with the surface of materials, forming a thin layer that can be used to modify the surface properties.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of UTMOS have not been extensively studied. However, it is believed that the compound may have anti-inflammatory and anti-bacterial properties, as well as the ability to reduce the surface tension of liquids and solids. In addition, UTMOS may have the potential to reduce the toxicity of certain compounds, as well as to increase the solubility of certain compounds.
Avantages Et Limitations Des Expériences En Laboratoire
UTMOS has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used in a variety of applications. In addition, it is non-toxic and has a low vapor pressure, making it safe to handle and store. However, UTMOS has some limitations for use in lab experiments. It is not very soluble in water, and it can be difficult to remove from surfaces. In addition, it can be difficult to control the amount of UTMOS used in an experiment, as the compound can react with other compounds and materials.
Orientations Futures
There are several potential future directions for the use of UTMOS. One possibility is to explore its potential as a coating agent for medical implants and devices. Another possibility is to investigate its potential as a catalyst for the synthesis of organic compounds. In addition, further research could be done to explore the biochemical and physiological effects of UTMOS, as well as its potential for use in drug delivery systems. Finally, UTMOS could be further studied for its potential use in surface modification, as well as its potential to reduce the toxicity of certain compounds.
Applications De Recherche Scientifique
UTMOS is widely used in scientific research due to its versatile properties. It has been used as a surfactant in the production of nanoparticles, as an antifoaming agent in bioprocessing, and as a coating agent for biomaterials. It has also been used to modify the surface of polymers, to improve the adhesion of coatings, and to increase the hydrophobicity of surfaces. In addition, UTMOS has been used in the synthesis of organic compounds and in the catalytic conversion of organic compounds.
Propriétés
IUPAC Name |
triethoxy(undecyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O3Si/c1-5-9-10-11-12-13-14-15-16-17-21(18-6-2,19-7-3)20-8-4/h5-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWMWJONYVGXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC[Si](OCC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Undecyltriethoxysilane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B6327416.png)
